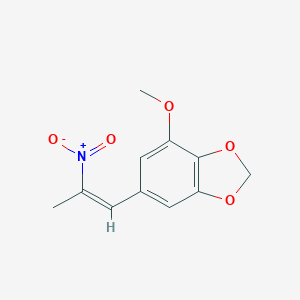
4-methoxy-6-(2-nitroprop-1-enyl)-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is the active ingredient in over-the-counter throat lozenges and has been used in various medical procedures to provide local anesthesia.
準備方法
The synthetic routes and reaction conditions for Dyclonine Hydrochloride involve the reaction of 4-butoxy-β-piperidone with propiophenone in the presence of hydrochloric acid. The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Dyclonine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
科学的研究の応用
Dyclonine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying local anesthetics and their interactions with biological membranes.
Biology: Research on its effects on cellular processes and its potential use in treating various conditions.
Medicine: Its primary use is in providing local anesthesia for medical procedures.
作用機序
Dyclonine Hydrochloride exerts its effects by inhibiting sodium channels in the mucous membranes, which prevents the initiation and transmission of nerve impulses. This results in localized numbness and pain relief. The molecular targets include sodium channels, and the pathways involved are related to the inhibition of nerve signal transmission .
類似化合物との比較
Dyclonine Hydrochloride can be compared with other local anesthetics such as lidocaine and benzocaine. While all these compounds provide local anesthesia, Dyclonine Hydrochloride is unique in its specific mechanism of action and its use in over-the-counter products like throat lozenges. Similar compounds include:
Lidocaine: Another local anesthetic used in various medical procedures.
Benzocaine: Commonly used in topical anesthetics and over-the-counter products.
Procaine: Used primarily in dental procedures for local anesthesia.
Dyclonine Hydrochloride stands out due to its specific applications and effectiveness in providing topical anesthesia.
特性
CAS番号 |
17055-07-1 |
|---|---|
分子式 |
C11H11NO5 |
分子量 |
237.21 g/mol |
IUPAC名 |
4-methoxy-6-(2-nitroprop-1-enyl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H11NO5/c1-7(12(13)14)3-8-4-9(15-2)11-10(5-8)16-6-17-11/h3-5H,6H2,1-2H3 |
InChIキー |
URIZGFKLZDNSIH-CLTKARDFSA-N |
SMILES |
CC(=CC1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-] |
異性体SMILES |
C/C(=C/C1=CC2=C(C(=C1)OC)OCO2)/[N+](=O)[O-] |
正規SMILES |
CC(=CC1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-] |
Key on ui other cas no. |
17055-07-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















